molecular formula C10H17Cl2N3O2 B2982488 2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride CAS No. 2253629-24-0

2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride

Cat. No.: B2982488
CAS No.: 2253629-24-0
M. Wt: 282.17
InChI Key: VSIBCHYTEKOZKV-UHFFFAOYSA-N
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Description

2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride is a chemical compound with the CAS Number: 2253629-24-0 . It has a molecular weight of 282.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-3-(2-(dimethylamino)pyridin-4-yl)propanoic acid dihydrochloride . The InChI code for this compound is 1S/C10H15N3O2.2ClH/c1-13(2)9-6-7(3-4-12-9)5-8(11)10(14)15;;/h3-4,6,8H,5,11H2,1-2H3,(H,14,15);2*1H .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Betalains: Chemistry and Biochemistry

Betalains, which share structural similarities with amino acid derivatives, have been studied for their chemosystematic markers in plants and potential health benefits. Their synthesis involves hydroxylation of tyrosine, leading to the formation of betalamic acid, which then condenses with amino acids or derivatives to form betalains. These compounds are recognized for their safety, antioxidant activity, and potential as food additives, indicating the diverse applications of amino acid derivatives in food science and nutrition (Khan & Giridhar, 2015).

Pyridine Nucleotide-Disulfide Oxidoreductases

Research on pyridine nucleotide-disulfide oxidoreductases, which include enzymes like dihydrolipoamide dehydrogenase, highlights the critical roles of these enzymes in metabolic pathways. These studies provide insights into the enzyme family's catalytic mechanisms, evolutionary diversity, and potential therapeutic applications in treating diseases related to enzyme dysfunction (Carothers, Pons, & Patel, 1989).

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, a phenolic compound with a structure involving caffeoylquinic acids, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This underscores the importance of understanding the biochemical pathways and health implications of naturally occurring compounds and their derivatives (Naveed et al., 2018).

Environmental and Health Risks of Chemical Compounds

The environmental persistence and potential health risks of per- and polyfluoroalkyl substances (PFASs) and their alternatives, including fluoroalkylether compounds, are a growing concern. These studies highlight the necessity for continued research on the environmental fate, bioaccumulation, and toxicological impacts of synthetic chemicals, which can inform safer chemical design and regulatory policies (Wang et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-13(2)9-6-7(3-4-12-9)5-8(11)10(14)15;;/h3-4,6,8H,5,11H2,1-2H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIBCHYTEKOZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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